Product packaging for Methoxymethyl phenyl sulfide(Cat. No.:CAS No. 13865-50-4)

Methoxymethyl phenyl sulfide

Cat. No.: B085665
CAS No.: 13865-50-4
M. Wt: 154.23 g/mol
InChI Key: QPXQVNXSQCRWEV-UHFFFAOYSA-N
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Description

Meisenheimer rearrangement of methoxymethyl phenyl sulfoxide to methoxymethyl benzenesulfenate has been reported. Methoxymethyl phenyl sulfide undergoes solvent free permanganate oxidation to yield methoxymethyl phenyl sulfone.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10OS B085665 Methoxymethyl phenyl sulfide CAS No. 13865-50-4

Properties

IUPAC Name

methoxymethylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-9-7-10-8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXQVNXSQCRWEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCSC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90337418
Record name Methoxymethyl phenyl sulfide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13865-50-4
Record name [(Methoxymethyl)thio]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13865-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methoxymethyl phenyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reagent Substitution:

The most critical green improvement is the replacement of chloromethyl methyl ether. A notable alternative involves using Dimethyl sulfoxide (B87167) (DMSO) as both a reagent and a solvent. In this approach, DMSO can serve as the source for the methylthiomethyl group, completely avoiding the use of the carcinogenic haloether. Another potential, less hazardous substitute for MOM-Cl is dimethoxymethane (B151124). For the methylation step in related syntheses, Dimethyl carbonate (DMC) is recognized as an environmentally friendly methylating agent, replacing toxic alternatives like dimethyl sulfate.

Advanced Solvent Selection:

Replacing reprotoxic polar aprotic solvents is a key goal. Several greener alternatives have been identified:

Bio-based Solvents: 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources like corncobs, is an excellent substitute for traditional ether solvents.

Hydrophobic Ether Solvents: Cyclopentyl methyl ether (CPME) is a safer alternative to THF and other ethers, notable for its resistance to peroxide formation and lower environmental impact.

Phase-Transfer Catalysis (PTC): This technique facilitates the transfer of the thiophenoxide nucleophile from an aqueous phase to an organic phase containing the electrophile. This can enable the use of much greener solvent systems, such as toluene/water, and often proceeds under milder conditions with higher efficiency.

Catalytic and High Efficiency Approaches:

Catalytic Williamson Synthesis: While more developed for ethers, the principles of catalytic Williamson synthesis could be applied to thioethers. These methods aim to use less reactive (and thus safer) alkylating agents, such as alcohols or esters, eliminating the production of salt waste and improving atom economy.

Solvent-Free and Microwave-Assisted Reactions: Performing the synthesis under solvent-free conditions represents an ideal green scenario. Microwave irradiation can often accelerate the reaction, reducing energy consumption and reaction times, and is highly compatible with solvent-free protocols.

The following tables provide a comparative analysis of the traditional and a potential greener synthetic route.

Table 1: Qualitative Comparison of Synthetic Routes

Green Chemistry Principle Traditional Route (Thiophenoxide + MOM-Cl) Greener Route (e.g., via PTC or DMSO)
Reagent Safety Poor: Uses highly carcinogenic chloromethyl methyl ether. Good: Avoids carcinogenic reagents by using alternatives like DMSO or dimethoxymethane (B151124).
Solvent Safety Poor: Employs reprotoxic solvents like DMF or NMP. Excellent: Utilizes safer solvents like 2-MeTHF, CPME, or water/toluene mixtures.
Atom Economy Moderate: Stoichiometric salt byproduct (NaCl) is generated. Potentially High: Catalytic methods can eliminate salt byproducts, approaching 100% atom economy.
Waste Generation (E-Factor) High: Significant solvent and purification waste. Low: Reduced solvent use, catalytic nature, and simpler workup minimize waste.

| Energy Consumption | Moderate to High: Often requires prolonged heating. | Low: Microwave-assisted or PTC methods can reduce reaction times and energy input. |

Table 2: Quantitative Green Metrics Analysis

MetricTraditional Route (Thiophenoxide + MOM-Cl)Greener Route (Catalytic, Thiophenol + Methanol)
Ideal Reaction C₆H₅SNa + CH₃OCH₂Cl → C₆H₅SCH₂OCH₃ + NaClC₆H₅SH + CH₃OH → C₆H₅SCH₂OCH₃ + H₂ (Hypothetical)
Formula Weight of Reactants 132.15 + 80.51 = 212.66110.18 + 32.04 = 142.22
Formula Weight of Product 154.23154.23
% Atom Economy (154.23 / 212.66) * 100 = 72.5% (154.23 / 142.22) * 100 = 108.4% (Not possible, ideal is 100%. This highlights a flaw in the hypothetical reaction. A better catalytic example would be C₆H₅SH + CH₂O + CH₃OH → C₆H₅SCH₂OCH₃ + H₂O)
Corrected Greener Route C₆H₅SH + CH₂O + CH₃OH → C₆H₅SCH₂OCH₃ + H₂O
Formula Weight of Reactants 110.18 + 30.03 + 32.04 = 172.25
% Atom Economy (Corrected) (154.23 / 172.25) * 100 = 89.5%
Estimated E-Factor High (>10) : Assumes significant use of solvents for reaction and purification, and quenching agents.Low (<5) : Assumes catalytic process, minimal solvent use, and high conversion, leading to less waste.

Note: The E-Factor is estimated based on typical laboratory-scale syntheses; industrial processes would aim to lower these values significantly.

By embracing reagent substitution, adopting modern solvent systems, and exploring catalytic pathways, the synthesis of Methoxymethyl phenyl sulfide (B99878) can be significantly improved to align with the principles of sustainability and safety inherent in green chemistry.

Applications of Methoxymethyl Phenyl Sulfide in Complex Organic Synthesis

Precursor in Fine Chemical and Pharmaceutical Synthesis

Methoxymethyl phenyl sulfide (B99878) is a foundational building block for synthesizing more complex molecules with applications in materials science and the pharmaceutical industry. lookchem.comcymitquimica.com Its chemical reactivity, particularly at the sulfur atom, allows for straightforward conversion into other valuable compounds. lookchem.com

A primary application of methoxymethyl phenyl sulfide is its use as a precursor for the synthesis of methoxymethyl phenyl sulfoxide (B87167). lookchem.comchemicalbook.comscbt.comsigmaaldrich.com This transformation is typically achieved through oxidation.

Various oxidation methods have been developed for this purpose. For instance, biocatalyzed oxidations using enzymatic preparations, such as a raw peroxygenase from oat flour, have shown high efficiency. nih.gov In one study, this biocatalyst converted this compound into its corresponding sulfoxide with a high enantiomeric excess (92% ee) as the sole product. nih.govresearchgate.net This highlights the potential for producing chiral sulfoxides, which are important intermediates in asymmetric synthesis. researchgate.netlongdom.org Other chemical oxidation methods include the use of reagents like SelectFluor™ in acetonitrile, which provides a rapid and efficient conversion at room temperature. google.com

The resulting methoxymethyl phenyl sulfoxide is itself a valuable intermediate. It can undergo a Meisenheimer rearrangement to form methoxymethyl benzenesulfenate, a significant reaction in the synthesis of various pharmaceutical compounds. lookchem.comchemicalbook.comsigmaaldrich.com The acid-catalyzed hydrolysis of methoxymethyl phenyl sulfoxide has also been studied, revealing insights into its bond cleavage mechanisms. acs.orgnsf.gov

Table 1: Enantioselective Oxidation of this compound

Catalyst/Reagent Product Enantiomeric Excess (ee) Key Finding Reference
Oat Flour Peroxygenase Methoxymethyl phenyl sulfoxide 92% Exclusive formation of the sulfoxide with high stereoselectivity. nih.govresearchgate.net

This compound serves as an essential starting material in the development of pharmaceutical compounds. lookchem.com Its role as a precursor to methoxymethyl phenyl sulfoxide, which then rearranges to methoxymethyl benzenesulfenate, is a key pathway in drug development. lookchem.comchemicalbook.com

Furthermore, this compound derivatives are utilized in palladium-catalyzed coupling reactions to construct complex heterocyclic systems. For example, (ortho-alkynyl phenyl) (methoxymethyl) sulfides undergo a cyclization-carbonylation-cyclization coupling reaction to afford symmetrical ketones bearing two benzo[b]thiophene groups. mdpi.com These bibenzothiophene structures are of interest in medicinal chemistry. The reaction has been developed using both stoichiometric re-oxidants like p-benzoquinone and, more recently, environmentally friendly molecular oxygen as the terminal oxidant. mdpi.com

The sulfide moiety in this compound can be further oxidized to a sulfone, yielding methoxymethyl phenyl sulfone. lookchem.comsigmaaldrich.comsigmaaldrich.com This transformation is often accomplished through solvent-free permanganate (B83412) oxidation. lookchem.comchemicalbook.comsigmaaldrich.com

Sulfone derivatives have a broad range of applications in the chemical and pharmaceutical industries, including their use in the synthesis of dyes and agrochemicals. lookchem.combeilstein-journals.org The general oxidation of sulfides to sulfones is a well-established process, with various reagents available to effect the transformation, such as hydrogen peroxide catalyzed by metal catalysts like tantalum carbide or niobium carbide, or metal-free systems using urea-hydrogen peroxide. organic-chemistry.org The resulting sulfone group is a key functional moiety in numerous biologically active molecules. beilstein-journals.orgnih.gov

Table 2: Oxidation Products of this compound

Reagent(s) Product Product Class Reference
Peroxygenase, H₂O₂ Methoxymethyl phenyl sulfoxide Sulfoxide nih.govresearchgate.net
Permanganate (solvent-free) Methoxymethyl phenyl sulfone Sulfone lookchem.comchemicalbook.comsigmaaldrich.com

Protecting Group Chemistry Employing Phenylthiomethyl (PTM) Ethers

Protecting groups are crucial in multi-step organic synthesis to mask reactive functional groups and prevent unwanted side reactions. libretexts.orgwikipedia.org Hemithioacetals, such as phenylthiomethyl (PTM) ethers derived from this compound, have been developed as effective protecting groups for hydroxyl functions. tandfonline.com

The phenylthiomethyl (PTM) ether has been specifically reported as a useful protecting group for phenols. tandfonline.com This protection strategy is analogous to the more common methylthiomethyl (MTM) ethers. tandfonline.com The protection involves the reaction of the phenol (B47542) with a reagent that delivers the phenylthiomethyl group. This approach offers an alternative to other ether-based protecting groups like methoxymethyl (MOM), tetrahydropyranyl (THP), or benzyl (B1604629) (Bn) ethers, each with its own unique set of stabilities and deprotection conditions. organic-chemistry.orguchicago.edumasterorganicchemistry.com The use of PTM ethers allows for differentiation from MTM ethers, potentially enabling selective protection and deprotection schemes in complex molecules. tandfonline.com

The utility of a protecting group is defined by its stability to various reaction conditions and the ease with which it can be selectively removed. uchicago.edu PTM ethers, as a type of hemithioacetal, are generally stable to basic conditions but are cleaved under acidic conditions. tandfonline.comorganic-chemistry.org

The deprotection of related hemithioacetal ethers, such as MTM ethers, is often achieved through hydrolysis. tandfonline.com Conditions for cleaving other ether protecting groups provide context for the potential deprotection of PTM ethers. For instance, MOM ethers are typically removed with strong acids, while silyl (B83357) ethers are cleaved by fluoride (B91410) ions. libretexts.orgwikipedia.org Benzyl (Bn) ethers are commonly cleaved by palladium-catalyzed hydrogenation, a method that is orthogonal to the acid-labile PTM group. organic-chemistry.orguwindsor.ca The selective removal of a PTM group could likely be achieved using acidic hydrolysis or with Lewis acids, under conditions that would leave other, more robust protecting groups intact. organic-chemistry.org

Table 3: Comparison of Common Alcohol/Phenol Protecting Groups

Protecting Group Abbreviation Typical Protection Reagent Common Deprotection Conditions Reference
Phenylthiomethyl PTM (Not specified) Acidic hydrolysis (inferred) tandfonline.com
Methoxymethyl MOM Methoxymethyl chloride (MOM-Cl) Strong acid (e.g., HCl) libretexts.orgwikipedia.org
Tetrahydropyranyl THP Dihydropyran (DHP), acid catalyst Acetic acid, p-TsOH libretexts.orgorganic-chemistry.org
Benzyl Bn Benzyl bromide (BnBr), base H₂, Pd/C (Hydrogenolysis) organic-chemistry.orguwindsor.ca

Table 4: List of Mentioned Compounds

Compound Name
(ortho-Alkynyl phenyl) (methoxymethyl) sulfide
Benzo[b]thiophene
Benzyl bromide
Bibenzothiophene
Bis(benzothiophen-3-yl) methanone
Dihydropyran
Methoxymethyl benzenesulfenate
Methoxymethyl phenyl sulfone
Methoxymethyl phenyl sulfoxide
This compound
Methylthiomethyl ether
p-Benzoquinone
Phenylthiomethyl ether
SelectFluor™
Tetrabutylammonium fluoride
Thioanisole
Triethylamine

Role in Cascade and Coupling Reactions

This compound and its derivatives are valuable substrates in complex organic syntheses, particularly in cascade and coupling reactions catalyzed by transition metals like palladium. These reactions enable the efficient, one-pot construction of complex heterocyclic frameworks from simpler starting materials. mdpi.com

Palladium-Catalyzed Cyclization-Carbonylation Reactions

(Ortho-alkynyl phenyl) (methoxymethyl) sulfides have proven to be effective precursors for the synthesis of ketone-containing benzothiophene (B83047) structures through palladium-catalyzed cyclization-carbonylation reactions. nih.gov This methodology allows for the assembly of symmetrical ketones bearing two benzo[b]thiophene groups in good to excellent yields and is applicable to a wide array of substrates. nih.govrsc.org

A notable example of this reactivity is the Cyclization-Carbonylation-Cyclization Coupling (CCC-coupling) reaction. mdpi.comnih.gov In this process, (o-alkynylphenyl) (methoxymethyl) sulfides are catalyzed by palladium(II)-bisoxazoline (box) complexes to afford bis(benzothiophen-3-yl) methanones. mdpi.comresearchgate.net The proposed catalytic cycle involves several key steps:

A nucleophilic attack by the sulfur atom on the triple bond, which has been electrophilically activated by the palladium(II) catalyst. mdpi.com

This is followed by the insertion of a carbon monoxide (CO) molecule to form an acyl palladium intermediate. mdpi.comresearchgate.net During this stage, the methoxymethyl group may be removed via hydrolysis or acetal (B89532) exchange. mdpi.comresearchgate.net

A second molecule of the sulfide substrate coordinates its triple bond to the palladium intermediate, inducing a second cyclization. researchgate.net

The final step is a reductive elimination that yields the ketone product bearing two benzothiophene groups and regenerates the active palladium species. mdpi.comresearchgate.net

The reaction demonstrates broad substrate scope, tolerating various substituents on the phenyl ring.

EntryProductYield (%)
1HH2a85
2CH₃H2b83
3FH2f91
4ClH2g95
5BrH2h94
6HOCH₃2s89
Table adapted from research on CCC-coupling reactions of (o-alkynylphenyl) (methoxymethyl) sulfides. Yields correspond to isolated products. rsc.org

A significant advancement in the CCC-coupling reaction is the development of a more environmentally benign catalytic system that uses molecular oxygen (O₂) as the terminal oxidant. mdpi.comnih.gov Traditional systems often rely on stoichiometric amounts of oxidants like p-benzoquinone, which generates an equivalent amount of hydroquinone (B1673460) as waste. mdpi.comresearchgate.net

To overcome this, an efficient "triple-catalysis" system was developed, comprising a Pd(II)/Pd⁰-p-benzoquinone/hydroquinone-CuCl₂/CuCl catalytic cycle. mdpi.comresearchgate.net In this system, molecular oxygen serves as the ultimate re-oxidant for the catalyst. The process can be summarized as follows:

The initial palladium-mediated CCC-coupling reaction reduces Pd(II) to Pd(0). researchgate.net

p-Benzoquinone acts as an electron-transfer mediator, re-oxidizing Pd(0) to Pd(II) while being reduced to hydroquinone. mdpi.com

The copper chloride system (CuCl₂/CuCl) facilitates the re-oxidation of the hydroquinone back to p-benzoquinone. researchgate.net

Finally, molecular oxygen, the terminal oxidant, re-oxidizes CuCl to CuCl₂, closing the catalytic loop. researchgate.net

Asymmetric Cyclizative Dimerization Reactions

Beyond carbonylation, (ortho-alkynyl phenyl) (methoxymethyl) sulfides are key substrates in the first reported asymmetric cyclizative dimerization reactions catalyzed by a palladium(II) bisoxazoline (box) complex. researchgate.netnih.gov This method provides a novel route to synthesize axially chiral bibenzothiophenes, which are important structural motifs in chiral ligands and bioactive molecules, with good yields and enantioselectivities. researchgate.netsnnu.edu.cn

The reaction mechanism involves the formation of a benzothienyl palladium(II) intermediate. researchgate.net The chiral 'box' ligand is crucial as it enhances the alkynophilicity of this intermediate, promoting the coordination of a second molecule of the alkyne substrate, which leads to the dimerization. researchgate.net Density Functional Theory (DFT) calculations have supported the role of the box ligand in facilitating this key step. researchgate.netsnnu.edu.cn The process culminates in a second cyclization and reductive elimination to furnish the axially chiral bibenzothiophene product. snnu.edu.cn

Formation of Benzothiophene Derivatives

The reactions detailed above highlight the central role of this compound derivatives in synthesizing complex benzothiophene-containing molecules. nih.gov Benzothiophenes are significant heterocyclic scaffolds found in numerous pharmaceuticals and functional materials. researchgate.net

The palladium-catalyzed CCC-coupling reaction specifically yields symmetrical bis(benzothiophen-3-yl) methanones. mdpi.com The asymmetric cyclizative dimerization provides access to valuable, enantiomerically enriched axially chiral bibenzothiophenes. researchgate.net Furthermore, related palladium-catalyzed oxidative cyclization-deprotection-alkoxycarbonylation sequences using similar 2-(methylthio)phenylacetylene substrates can produce benzothiophene-3-carboxylic esters. acs.org These synthetic strategies demonstrate the versatility of the aryl methoxymethyl sulfide moiety as a precursor for constructing diverse and functionalized benzothiophene derivatives through transition-metal catalysis. nih.govosaka-u.ac.jp

Utilization in Chiral Auxiliary and Ligand Synthesis

This compound serves as a valuable precursor in the field of asymmetric synthesis, primarily through its conversion into chiral sulfoxides which act as effective chiral auxiliaries. Furthermore, the sulfide moiety itself can be incorporated into sophisticated ligand architectures for asymmetric catalysis.

Synthesis of Enantiopure Sulfoxides as Chiral Auxiliaries

The most direct route to producing enantiomerically enriched or pure sulfoxides from prochiral sulfides like this compound is through asymmetric oxidation. ucc.ieresearchgate.netresearchgate.net This transformation is a cornerstone of modern synthetic chemistry, as chiral sulfoxides are highly influential chiral auxiliaries, capable of inducing stereoselectivity in a wide array of chemical reactions. mdpi.com Their efficacy stems from their configurational stability and the ability of the sulfinyl group to direct the stereochemical outcome of reactions at adjacent centers. mdpi.com

Several catalytic systems have been developed for the enantioselective oxidation of this compound. These methods employ chiral catalysts, including metal complexes and biocatalysts, to control the stereochemistry of the newly formed sulfoxide.

Metal-Based Catalysis: Chiral metal complexes are frequently employed for the asymmetric oxidation of sulfides. An iron porphyrin complex, utilized as a model for cytochrome P-450, has been shown to catalyze the oxidation of this compound using iodosobenzene (B1197198) as the oxidant. In the presence of imidazole (B134444), this system produced (S)-methoxymethyl phenyl sulfoxide with an enantiomeric excess (ee) of up to 71%. ucc.iepsu.edu The presence of imidazole was found to be crucial for achieving high enantioselectivity. psu.edu

Another effective metal-based system involves an iron/6,6'-bis(oxazolinyl)-2,2'-bipyridine (bipybox) complex with aqueous hydrogen peroxide as the oxidant. This method afforded (S)-phenyl methoxymethyl sulfoxide in high enantiomeric purity (93:7 enantiomeric ratio). ulaval.ca

Biocatalysis: Enzymatic catalysis offers a green and highly selective alternative for sulfoxidation. A raw peroxygenase-containing preparation from oat flour has been successfully used for the enantioselective oxidation of various sulfides. mdpi.com This biocatalytic approach demonstrated excellent results with this compound, yielding the corresponding sulfoxide in 92% ee, with no over-oxidation to the sulfone detected. researchgate.netmdpi.com

The following table summarizes the key findings for the asymmetric oxidation of this compound to its chiral sulfoxide.

Catalyst SystemOxidantSolvent/ConditionsEnantiomeric Excess (ee) / Enantiomeric Ratio (er)ConfigurationReference
Chiral Iron Porphyrin / ImidazoleIodosobenzeneCH₂Cl₂71% ee(S) ucc.iepsu.edu
FeCl₂ / Bipybox LigandH₂O₂ (aq)-10 °C93:7 er(S) ulaval.ca
Oat Flour PeroxygenaseH₂O₂Phosphate buffer (pH 6.5)92% eeNot Specified mdpi.com

Application in Asymmetric Catalysis

The utility of this compound extends beyond being a simple precursor to chiral sulfoxides. It is directly employed in sophisticated catalytic reactions to generate complex chiral molecules, and its derivatives show potential as chiral ligands.

Substrate in Asymmetric Cyclization-Dimerization: A notable application of this compound is in the synthesis of axially chiral bibenzothiophenes. researchgate.net In a reaction catalyzed by a palladium(II) complex with a bisoxazoline (box) ligand, (ortho-alkynyl phenyl) (methoxymethyl) sulfides undergo an asymmetric cyclization-dimerization. researchgate.netsnnu.edu.cn This process is highly efficient, affording the desired bibenzothiophene products in good yields and with good enantioselectivities. researchgate.net Density functional theory (DFT) calculations have shown that the box ligand enhances the alkynophilicity of a key benzothienyl palladium(II) intermediate, which promotes the dimerization step crucial for the reaction's success. researchgate.net

Precursor to Chiral Ligands: While direct use of this compound as a ligand is less common, its derivatives, particularly the corresponding chiral sulfoxides and sulfimides, are valuable in ligand design. mdpi.comnih.gov Chiral sulfoxides can act as effective organocatalysts or as ligands for metal complexes. mdpi.com For instance, optically active N-tosylsulfimides, which can be synthesized from sulfides, have been shown to be efficient chiral ligands in palladium(II)-catalyzed allylic alkylation reactions, inducing high stereoselectivity (up to 90% ee). nih.gov This demonstrates the potential pathway for converting this compound into valuable chiral ligands for asymmetric catalysis.

Advanced Studies and Future Directions

Spectroscopic and Stereochemical Characterization in Mechanistic Elucidation

Modern analytical techniques provide powerful tools for probing the mechanistic pathways and stereochemical outcomes of reactions involving methoxymethyl phenyl sulfide (B99878) and its derivatives.

Isotopic labeling is a definitive method for tracing the pathways of atoms and bonds during a chemical transformation. By strategically replacing an atom in a reactant with one of its heavier isotopes (e.g., ¹³C for ¹²C, ²H for ¹H, or ¹⁸O for ¹⁶O), researchers can follow the label's position in the products, providing unequivocal evidence for or against a proposed mechanism. While specific isotopic labeling studies focusing exclusively on methoxymethyl phenyl sulfide are not extensively detailed in the literature, the principles are directly applicable.

For instance, in studying the oxidation of this compound to its corresponding sulfoxide (B87167) and sulfone, ¹⁸O-labeling of the oxidant (e.g., a peracid or hydrogen peroxide) would confirm that the oxygen atom in the product originates from the oxidant. Similarly, deuterium (B1214612) labeling of the methyl group (CD₃) could be employed to investigate kinetic isotope effects in reactions involving the cleavage of a C-H bond, offering insights into the rate-determining step of the mechanism. Such studies are crucial for understanding fundamental reaction processes in organosulfur chemistry.

While this compound itself is an achiral molecule, its oxidation product, methoxymethyl phenyl sulfoxide, possesses a stereogenic center at the sulfur atom and thus exists as a pair of enantiomers. The analysis and separation of these enantiomers are critical, particularly in the context of asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the preeminent technique for this purpose. heraldopenaccess.usphenomenex.com

Chiral HPLC columns are packed with a chiral material that interacts differently with each enantiomer, leading to different retention times and enabling their separation. phenomenex.com This separation allows for the precise determination of the enantiomeric excess (ee) of a sample, which quantifies the purity of one enantiomer over the other. heraldopenaccess.usumn.edu The determination of 'ee' is vital in developing stereoselective reactions. heraldopenaccess.usumn.edu The accuracy and precision of 'ee' measurements by chiral HPLC are paramount for reliable results in pharmaceutical development and quality control. umn.edu

A typical analysis of a scalemic mixture of methoxymethyl phenyl sulfoxide would yield a chromatogram with two distinct peaks, one for each enantiomer. The enantiomeric excess can be calculated from the integrated areas of these peaks.

Table 1: Illustrative Chiral HPLC Data for the Separation of Methoxymethyl Phenyl Sulfoxide Enantiomers

Enantiomer Retention Time (min) Peak Area % of Total Area
(R)-enantiomer 8.24 95,000 95%
(S)-enantiomer 9.51 5,000 5%

| Calculated Enantiomeric Excess (ee) | | | 90% |

Note: This data is hypothetical and for illustrative purposes.

Computational Chemistry and Theoretical Modeling

Theoretical modeling provides a powerful complement to experimental studies, offering insights into molecular structures, reaction energies, and transition states that can be difficult or impossible to observe directly.

Density Functional Theory (DFT) has become an indispensable tool for investigating reaction mechanisms in organic and organometallic chemistry. sumitomo-chem.co.jp DFT calculations can be used to map the entire potential energy surface of a reaction involving this compound. This allows for the identification of intermediates and, crucially, the calculation of the activation energies of transition states. mdpi.com

For example, in the asymmetric oxidation of this compound, DFT can be used to model the transition states leading to the (R)- and (S)-sulfoxide products. By comparing the calculated free energies of these diastereomeric transition states, researchers can predict the stereoselectivity of the reaction. Different functionals and basis sets can be employed to achieve results that correlate well with experimental observations. sumitomo-chem.co.jp

Table 2: Example of DFT-Calculated Activation Energies for a Hypothetical Asymmetric Oxidation

Transition State DFT Functional Basis Set Calculated Activation Energy (kcal/mol) Predicted Major Enantiomer
TS-(R) B3LYP-D3 6-311+G(d,p) 12.5 (S)
TS-(S) B3LYP-D3 6-311+G(d,p) 11.2 (S)
TS-(R) M06-2X def2-TZVP 13.1 (S)

Note: This data is hypothetical and for illustrative purposes.

The sulfur atom, with its polarizable electron cloud, participates in a variety of significant noncovalent interactions that can influence molecular conformation, crystal packing, and interaction energies. rsc.orgsoton.ac.ukdigitellinc.comnih.gov These interactions, though individually weak, can have a substantial cumulative effect on the structure and reactivity of molecules like this compound. digitellinc.com

Key noncovalent interactions involving the sulfur atom include:

S···π Interactions: The sulfur atom can interact favorably with the electron-rich face of the phenyl ring within the same molecule (intramolecular) or with neighboring aromatic systems. soton.ac.uk

Hydrogen Bonding: The sulfur atom can act as a hydrogen bond acceptor, interacting with acidic protons from other molecules. rsc.org

Lone Pair···π Interactions: The lone pairs of electrons on the sulfur atom can interact with electron-deficient aromatic systems. soton.ac.uk

Computational methods such as Natural Bond Orbital (NBO) analysis and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these weak interactions, revealing their role in stabilizing specific molecular geometries or transition states. rsc.orgdigitellinc.com

Thioethers like this compound can function as ligands in transition-metal catalysis. The electronic and steric properties of the thioether ligand can profoundly influence the activity and selectivity of the metal catalyst. Computational modeling, particularly DFT, is used to understand these ligand effects at a molecular level.

By modeling the catalyst-ligand complex, researchers can analyze key parameters such as bond lengths, bond angles, and orbital interactions. For example, calculations can reveal how the this compound ligand modifies the electron density at the metal center, thereby affecting its ability to participate in oxidative addition or reductive elimination steps of a catalytic cycle. Furthermore, theoretical models can predict how modifications to the ligand structure (e.g., adding substituents to the phenyl ring) would impact the catalyst's performance, guiding the rational design of new and improved ligand systems for specific chemical transformations.

Biocatalytic Approaches and Biological Relevance

The intersection of biocatalysis and sulfur chemistry has opened new avenues for the synthesis of complex chiral molecules and understanding their roles in biological systems. Enzymes offer a highly selective and environmentally benign alternative to traditional chemical methods for the transformation of sulfur-containing compounds like phenyl sulfides.

The enzymatic oxidation of phenyl sulfides represents a significant area of research, primarily focusing on the production of sulfoxides and, in some cases, further oxidation to sulfones. A variety of microorganisms and isolated enzymes have been shown to catalyze these transformations. For instance, fungi such as Aspergillus ochraceus and Penicillium funiculosum have demonstrated excellent biocatalytic activity for the oxidation of sulfides to their corresponding sulfones.

Enzymes like cyclohexanone (B45756) monooxygenase are capable of oxidizing methyl phenyl sulfide to (R)-methyl phenyl sulfoxide. Similarly, chloroperoxidase can catalyze a broad spectrum of stereoselective epoxidation and hydroxylation reactions, in addition to sulfide oxidation. The choice of enzyme and reaction conditions can influence the product distribution, with some microbial strains leading to the formation of sulfones as the major product, indicating complete oxidation.

Flavoprotein oxidases, traditionally known for acting on alcohols, have also been found to catalyze the oxidation of thiols to thiocarbonyls, expanding the repertoire of enzymatic tools for sulfur compound transformations. These biocatalytic systems operate under mild conditions and offer high selectivity, making them attractive for synthetic applications.

A primary focus of the biocatalytic oxidation of prochiral sulfides is the synthesis of enantiomerically pure sulfoxides, which are valuable building blocks in asymmetric synthesis and key components in many pharmaceuticals. researchgate.net A range of oxidases, including Baeyer–Villiger monooxygenases (BVMOs), cytochrome P450 monooxygenases, peroxidases, and dioxygenases, have been successfully employed for this purpose. researchgate.net

BVMOs are particularly effective for large-scale processes, utilizing molecular oxygen as the terminal oxidant. acsgcipr.org The stereochemical outcome of these enzymatic reactions is highly dependent on the structure of the sulfide substrate. For example, in the oxidation of alkyl aryl sulfides, the optical purity of the resulting sulfoxides can be very high, such as 99% enantiomeric excess (ee) for (R)-methyl phenyl sulfoxide. nih.gov

The kinetic resolution of racemic sulfoxides is another powerful biocatalytic strategy. This approach involves the selective transformation of one enantiomer, leaving the other enriched. For instance, methionine sulfoxide reductase A (MsrA) is known for its (S)-enantiomer-reducing activity. nih.gov Complementarily, DMSO reductase (DmsABC) from E. coli can also be used for the kinetic resolution of chiral sulfoxides. nih.gov Chemoenzymatic deracemization, which combines a highly enantioselective enzyme with a chemical oxidant or reductant in a cyclic process, offers a pathway to convert a racemate entirely into a single enantiomer. nih.gov

Table 1: Enzymes in Stereoselective Sulfide Oxidation
Enzyme ClassExample(s)Typical ReactionKey Features
MonooxygenasesCyclohexanone monooxygenase, Baeyer-Villiger monooxygenases (BVMOs), Cytochrome P450Prochiral sulfide to chiral sulfoxideHigh enantioselectivity, use of O2 as oxidant (BVMOs)
PeroxidasesChloroperoxidase (CPO)Prochiral sulfide to chiral sulfoxideUtilizes H2O2 as oxidant, can have uncatalyzed side reactions
ReductasesMethionine sulfoxide reductase A (MsrA), DMSO reductase (DmsABC)Kinetic resolution of racemic sulfoxidesEnantiocomplementary activities, useful in deracemization

Chirality at the sulfur atom plays a profound role in the biological activity of molecules. The spatial arrangement of substituents around the sulfur center can significantly affect a molecule's interaction with enzymes and receptors, leading to differences in efficacy, metabolism, and safety of drugs. almacgroup.com

A prominent example is the proton pump inhibitor esomeprazole (B1671258) ((S)-omeprazole), which exhibits superior clinical properties compared to the racemic mixture, omeprazole. almacgroup.com This highlights how the stereochemistry of a sulfoxide can directly impact its therapeutic effectiveness. Chiral sulfoxides are not only active pharmaceutical ingredients but also serve as crucial intermediates in the synthesis of many other drugs. almacgroup.com

Natural sulfoxides and their precursors are involved in a variety of biological processes. For instance, alliin (B105686) is transformed into the antifungal agent allicin, and other natural sulfoxides like sparsomycin (B1681979) and oxisuran (B1678057) exhibit antibiotic and immunosuppressive properties, respectively. almacgroup.com In synthetic therapeutic chemistry, aromatic sulfoxides are found in drugs with anti-inflammatory (Sulindac) and cardiovascular (Sulmazole) activities. almacgroup.com The unique stereochemistry of chiral sulfoxides influences their interactions with biological targets, which is fundamental to achieving specific therapeutic effects. almacgroup.com

Emerging Synthetic Strategies and Applications

The development of novel synthetic methods and the exploration of new applications for sulfur-containing compounds like this compound are active areas of chemical research. These efforts aim to enhance synthetic efficiency, expand molecular diversity, and discover new functionalities.

The synthesis of this compound can be achieved through established methods, such as the condensation of thiophenol with chloromethyl methyl ether under basic conditions, or with dimethoxymethane (B151124) catalyzed by boron trifluouride etherate. chemicalbook.com While these methods are effective, research continues into the development of more efficient and environmentally friendly catalytic systems.

In the broader context of phenyl sulfide chemistry, significant advances have been made in catalytic reactions. For instance, palladium(II)-bisoxazoline complexes have been developed as catalysts for the cyclization-carbonylation-cyclization coupling reactions of (ortho-alkynyl phenyl) (methoxymethyl) sulfides. This indicates the utility of the methoxymethyl sulfide group in facilitating complex molecular constructions.

Furthermore, the selective oxidation of thioethers to sulfoxides and sulfones is an area of intense research. Novel catalytic systems, including organic ligand-modified polyoxomolybdates, have shown high efficiency in converting methyl phenyl sulfides to sulfoxides with high selectivity. google.com Organocatalytic methods using reagents like 2,2,2-trifluoroacetophenone (B138007) with hydrogen peroxide as the oxidant also represent a green and efficient approach for the selective oxidation of sulfides.

While direct applications of the specific compound "this compound" in material science and agrochemistry are not extensively documented in the reviewed literature, the broader classes of phenyl sulfides and sulfoxides are of significant interest in these fields.

In material science , polymers containing sulfide linkages, such as poly(phenylene sulfide) (PPS), are high-performance thermoplastics known for their thermal stability and chemical resistance. Research in this area focuses on creating novel polymers with enhanced properties, such as high refractive indices for optical applications. The incorporation of various sulfur-containing moieties can be used to tune the optical and physical properties of these materials.

In agrochemistry , compounds containing sulfoxide and related sulfur functional groups are important. For example, some sulfoxides have demonstrated a wide range of biological activities that could be harnessed for crop protection. orgsyn.org Methoxyacrylate derivatives, a class of agrochemical fungicides, have been structurally modified with thioether groups to create new compounds with acaricidal (mite-killing) activity. nih.gov The design of novel pesticides and herbicides often involves the incorporation of sulfur-containing scaffolds to enhance biological activity and optimize physicochemical properties. nih.gov The development of compounds like phenyl methoxyacrylates containing a 2-alkenylthiopyrimidine substructure for their acaricidal properties is an example of this strategy. nih.gov

Green Chemistry Considerations in Synthesis

Traditional Synthesis: A Critical Perspective

A common and established method for synthesizing this compound is analogous to the Williamson ether synthesis. This approach involves the SN2 reaction between a thiophenolate salt and a halomethyl ether.

Reaction: Sodium thiophenoxide reacts with chloromethyl methyl ether (MOM-Cl) to yield this compound and sodium chloride.

Reagents: Thiophenol is deprotonated with a strong base like sodium hydride (NaH) to form the nucleophilic sodium thiophenoxide. This is then reacted with the electrophile, chloromethyl methyl ether.

Solvents: The reaction is typically carried out in polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethylacetamide (DMAc) to facilitate the SN2 mechanism.

While effective, this traditional route presents significant green chemistry challenges:

Hazardous Reagents: Chloromethyl methyl ether is a highly volatile and potent carcinogen. Its use poses significant health risks and requires stringent handling protocols.

Problematic Solvents: Solvents like DMF and NMP are now classified as Substances of Very High Concern (SVHC) due to their reproductive toxicity. Their use is increasingly restricted, necessitating the search for safer alternatives.

Poor Atom Economy: The reaction generates a stoichiometric amount of sodium chloride as a byproduct, which is considered waste. This inherently limits the atom economy of the process.

Waste Generation (High E-Factor): The combination of solvent use, quenching agents, and extraction/purification steps contributes to a significant amount of waste, resulting in a high Environmental Factor (E-Factor).

Greener Synthetic Alternatives

Modern synthetic strategies offer several avenues to improve the green profile of this compound synthesis, focusing on safer reagents, improved solvents, and catalytic efficiency.

Q & A

Q. What are the established synthetic routes for Methoxoxymethyl phenyl sulfide, and what experimental conditions optimize yield?

Methoxymethyl phenyl sulfide is typically synthesized via nucleophilic substitution. A common method involves reacting sodium thiophenolate (generated from thiophenol and NaH) with methoxymethyl chloride in anhydrous THF at 0–5°C under nitrogen atmosphere. Post-reaction purification via column chromatography (hexane/ethyl acetate) yields the product . Optimization may include adjusting stoichiometry (1:1.2 molar ratio of thiophenol to methoxymethyl chloride) and reaction time (4–6 hours).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Key signals include the methoxymethyl group (δ ~3.3 ppm for CH3O and δ ~4.2 ppm for SCH2O in 1H NMR; δ ~70–75 ppm for SCH2O in 13C NMR).
  • GC-MS : Retention time and fragmentation patterns (e.g., m/z 154 [M+] for C8H10OS) confirm purity and molecular weight .
  • IR : Stretching vibrations for S-C (680–750 cm⁻¹) and C-O (1050–1150 cm⁻¹) bonds provide structural validation .

Q. What safety precautions are critical when handling this compound in the lab?

Use chemical-resistant gloves (nitrile), safety goggles, and a fume hood to avoid inhalation or skin contact. Storage should be in airtight containers away from oxidizers, as sulfides can form explosive peroxides over time. Refer to MSDS guidelines for spill management and first aid (e.g., eye rinsing with water for 15+ minutes) .

Advanced Research Questions

Q. How do diruthenium and polyoxometalate (POM) catalysts compare in the selective oxidation of this compound to sulfoxide?

  • Diruthenium Catalysts (e.g., Ru2(OAc)4Cl) : Achieve sulfoxide yields >95% under aerobic conditions at 25°C in 2 hours, with a substrate-to-catalyst ratio of 100:1 .
  • POM-based Frameworks (e.g., Zn4-ε-Keggin clusters) : Provide >99% sulfoxide yield in 10 minutes with a lower O/S molar ratio (1.2:1) and higher oxidant efficiency (90.3%) . Methodological Insight: Kinetic studies (e.g., GC monitoring) and DFT calculations can elucidate mechanistic differences, such as oxygen transfer pathways or catalyst-substrate interactions.

Q. What kinetic and thermodynamic factors influence the acidity of this compound compared to selenium analogs?

this compound exhibits lower kinetic acidity than selenides (e.g., methoxymethyl m-trifluoromethylphenyl selenide) due to weaker Se–H vs. S–H bond stabilization. Deprotonation studies using LDA (lithium diisopropylamide) in THF at −78°C reveal a 22.4-fold lower acidity for the sulfide, measured via competition experiments and NMR titration .

Q. How can computational methods predict reaction pathways for this compound in C–S bond functionalization?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level models transition states in reactions like α-lithiation or cross-coupling. For example, calculations on the deprotonation energy barrier and charge distribution in the α-position guide the design of electrophilic trapping agents (e.g., aldehydes) for synthesizing β-hydroxy sulfides .

Q. What role does this compound play in pharmaceutical intermediate synthesis, and how is regioselectivity controlled?

It serves as a precursor in synthesizing heterocycles (e.g., pyrrolidine derivatives) via [3+2] cycloadditions. Regioselectivity is achieved using Lewis acids (e.g., BF3·Et2O) to polarize the sulfide’s electron-rich sulfur, directing nucleophilic attack to specific positions. Reaction progress is monitored via TLC and HPLC .

Methodological Considerations

  • Contradiction Analysis : Conflicting catalytic efficiency data between diruthenium and POM systems may arise from solvent polarity (acetonitrile vs. water) or oxidant type (O2 vs. H2O2). Replicate studies under standardized conditions are recommended.
  • Data Validation : Cross-reference NMR/GC results with computational predictions (e.g., ChemDraw simulations) to confirm structural assignments.

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.